

"1-P-Tolyl-1-tosylmethyl isocyanide" CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-P-Tolyl-1-tosylmethyl isocyanide*

Cat. No.: B2496660

[Get Quote](#)

An In-depth Technical Guide to Tosylmethyl Isocyanide (TosMIC)

Authored by a Senior Application Scientist Abstract

Tosylmethyl isocyanide, commonly referred to as TosMIC, is a versatile and indispensable reagent in modern organic synthesis. This guide provides an in-depth exploration of TosMIC, from its fundamental chemical and physical properties to its wide-ranging applications in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity, provide detailed and field-tested experimental protocols, and offer insights into its role in the synthesis of heterocycles and other valuable organic compounds. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this powerful synthetic tool.

Introduction: The Unique Reactivity of TosMIC

Tosylmethyl isocyanide (TosMIC) is an organic compound with the chemical formula $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{CH}_2\text{NC}$. It features a unique combination of functional groups: a tosyl (p-toluenesulfonyl) group, which is a strong electron-withdrawing group, and an isocyanide group. This arrangement confers a remarkable reactivity profile upon the central methylene (CH_2) group, making it acidic and enabling a rich and diverse chemistry. The deprotonation of the α -carbon by a base generates a nucleophilic carbanion that is at the heart of TosMIC's synthetic utility.

Chemical and Physical Properties

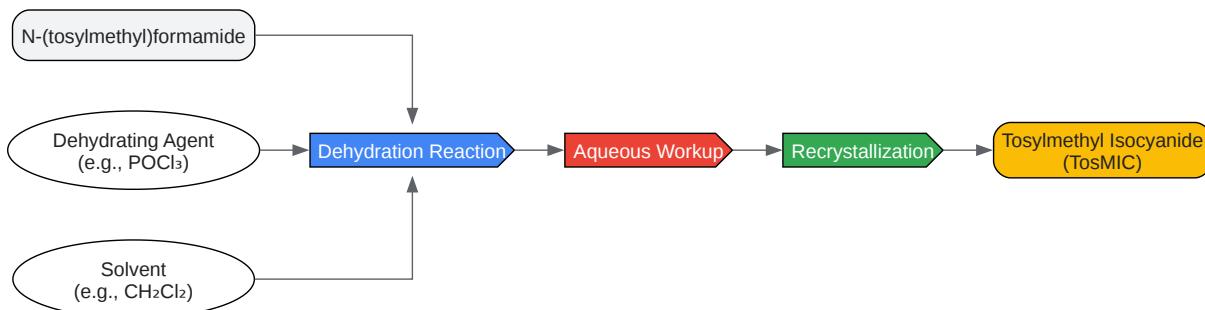
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. The key properties of TosMIC are summarized below.

Property	Value	Source
CAS Number	36635-61-7	
Molecular Formula	<chem>C9H9NO2S</chem>	
Molecular Weight	195.24 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	114-118 °C	
Boiling Point	Decomposes upon heating	
Solubility	Soluble in many organic solvents such as THF, DMSO, and ethanol.	

Safety Information

TosMIC is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Synthesis of TosMIC


The most common laboratory-scale synthesis of TosMIC involves the dehydration of the corresponding formamide.

Experimental Protocol: Synthesis of TosMIC

- Reaction Setup: A solution of N-(tosylmethyl)formamide in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

- Dehydration: A dehydrating agent, such as phosphorus oxychloride (POCl_3) or triphenylphosphine in carbon tetrachloride, is added dropwise to the cooled solution.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is carefully quenched with an aqueous solution of sodium carbonate or bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, typically a mixture of dichloromethane and hexane, to yield pure TosMIC as a white crystalline solid.

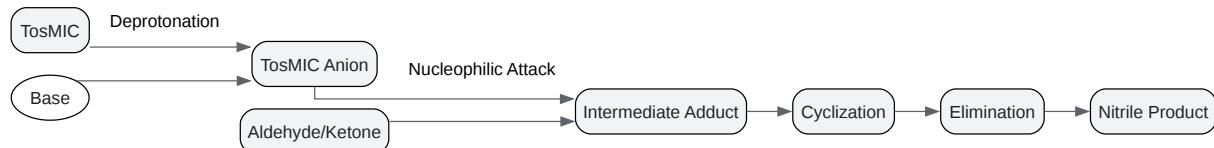
Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of TosMIC.

Key Applications in Organic Synthesis

TosMIC is a cornerstone reagent for the synthesis of a variety of important organic molecules, particularly heterocycles.


The van Leusen Reaction: Synthesis of Nitriles

The van Leusen reaction is a classic application of TosMIC for the conversion of aldehydes and ketones to nitriles.

Reaction Mechanism

- Deprotonation: TosMIC is deprotonated by a base (e.g., potassium carbonate) to form the nucleophilic anion.
- Nucleophilic Addition: The anion attacks the carbonyl carbon of the aldehyde or ketone.
- Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
- Elimination: The cycle collapses, eliminating the tosyl group and forming the nitrile product.

Mechanistic Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of the van Leusen nitrile synthesis.

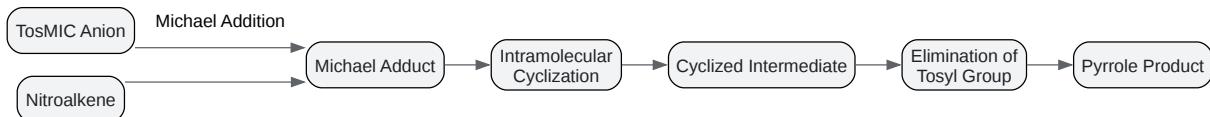
Synthesis of Oxazoles

TosMIC is widely used in the synthesis of oxazole rings, which are important structural motifs in many biologically active molecules. This is often achieved through a [3+2] cycloaddition reaction with an aldehyde in the presence of a base.

Experimental Protocol: Synthesis of an Oxazole

- Reaction Setup: To a solution of an aldehyde and TosMIC in a suitable solvent like methanol or ethanol, a base such as potassium carbonate is added.

- Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
- Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the desired oxazole.


Synthesis of Pyrroles

The Barton-Zard reaction, a powerful method for the synthesis of pyrroles, utilizes TosMIC and a nitroalkene.

Reaction Mechanism

- Michael Addition: The deprotonated TosMIC anion undergoes a Michael addition to the nitroalkene.
- Cyclization: The resulting intermediate cyclizes.
- Elimination and Tautomerization: Subsequent elimination of the tosyl group and tautomerization leads to the aromatic pyrrole ring.

Mechanistic Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of the Barton-Zard pyrrole synthesis.

Conclusion

Tosylmethyl isocyanide has established itself as a premier reagent in the arsenal of synthetic organic chemists. Its unique reactivity, stemming from the juxtaposition of the electron-withdrawing tosyl group and the versatile isocyanide functionality, allows for the efficient construction of a wide array of valuable organic molecules. From the synthesis of nitriles via the van Leusen reaction to the formation of heterocycles like oxazoles and pyrroles, TosMIC continues to be a key player in the development of novel synthetic methodologies and the synthesis of complex target molecules in academia and industry, particularly in the realm of drug discovery. A thorough understanding of its properties, handling, and reaction mechanisms is crucial for leveraging its full synthetic potential.

- To cite this document: BenchChem. ["1-P-Tolyl-1-tosylmethyl isocyanide" CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2496660#1-p-tolyl-1-tosylmethyl-isocyanide-cas-number-and-properties\]](https://www.benchchem.com/product/b2496660#1-p-tolyl-1-tosylmethyl-isocyanide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com